

Ethyl 4-(4-fluorophenyl)benzoate chemical properties

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Compound of Interest		
Compound Name:	Ethyl 4-(4-fluorophenyl)benzoate	
Cat. No.:	B082815	Get Quote

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(4-fluorophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Ethyl 4- (4-fluorophenyl)benzoate**, a biphenyl carboxylate derivative. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or intermediate in the synthesis of novel chemical entities.

Core Chemical Properties

Ethyl 4-(4-fluorophenyl)benzoate is a solid at room temperature, characterized by the following identifiers and properties.



Property	Value	Source
Molecular Formula	C15H13FO2	[PubChem][1]
Molecular Weight	244.26 g/mol	[PubChem][1]
CAS Number	10540-36-0	[PubChem][1]
Appearance	Light yellow, low melting solid	[Fisher Scientific][2]
Boiling Point	349.6 °C at 760 mmHg (Predicted)	[Chemsrc][3]
Melting Point	Not experimentally determined. The related compound, ethyl 4-fluorobenzoate, has a melting point of 25-27 °C.	[Fisher Scientific][2]
Solubility	Expected to have low water solubility and be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.	Inferred from structure

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Ethyl 4-(4-fluorophenyl)benzoate**.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of **Ethyl 4-(4-fluorophenyl)benzoate** in CDCl₃ (300 MHz) shows characteristic signals for the aromatic protons and the ethyl ester group[4].



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.1	Doublet (d)	2H	Aromatic protons ortho to the ester group
7.5-7.65	Multiplet (m)	4H	Other aromatic protons
7.15	Triplet (t)	2Н	Aromatic protons ortho to the fluorine atom
4.4	Quartet (q)	2H	-OCH ₂ - of the ethyl group
1.4	Triplet (t)	3H	-CH₃ of the ethyl group

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy

While an experimental ¹³C-NMR spectrum for **Ethyl 4-(4-fluorophenyl)benzoate** is not readily available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as ethyl benzoate. The spectrum is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Carbon Type	Expected Chemical Shift Range (ppm)
Carbonyl (-C=O)	165-175
Aromatic (C-O and C-C)	120-150
Methylene (-OCH ₂ -)	60-70
Methyl (-CH₃)	10-20

Infrared (IR) Spectroscopy



An experimental IR spectrum for **Ethyl 4-(4-fluorophenyl)benzoate** is not available. However, the spectrum is expected to exhibit characteristic absorption bands for its functional groups. The IR spectrum of the related compound, ethyl 4-fluorobenzoate, is available and can be used as a reference.

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ester) Stretch	1715-1735
C-O (Ester) Stretch	1100-1300
Aromatic C-H Stretch	3000-3100
Aromatic C=C Bending	1450-1600
C-F Stretch	1000-1400

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak (M^+) at m/z = 244, which corresponds to the molecular weight of **Ethyl 4-(4-fluorophenyl)benzoate**[4].

Experimental Protocols Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

A common method for the synthesis of **Ethyl 4-(4-fluorophenyl)benzoate** is through a Suzuki coupling reaction. The following is a plausible experimental protocol based on a reported synthesis[4].

Materials:

- 4-Bromofluorobenzene
- Ethyl 4-bromobenzoate
- A strong base (e.g., n-Butyllithium)
- A suitable solvent (e.g., dry tetrahydrofuran)



- Ethyl acetate
- Hexanes
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromofluorobenzene (1.75 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete metal-halogen exchange.
- In a separate flask, dissolve ethyl 4-bromobenzoate (2.29 g, 10 mmol) in dry THF (20 mL).
- Slowly add the solution of the lithiated fluorobenzene to the solution of ethyl 4bromobenzoate at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.



- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent.
- Collect the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 4-(4-fluorophenyl)benzoate.

Characterization: The purified product should be characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis workflow for Ethyl 4-(4-fluorophenyl)benzoate.

Biological Activity and Potential Applications

While there is no direct report on the biological activity of **Ethyl 4-(4-fluorophenyl)benzoate**, its structural motif is present in molecules with interesting pharmacological properties. The parent carboxylic acid, 4-(4-fluorophenyl)benzoic acid, has been investigated for its potential to bind to the anti-apoptotic protein Bcl-2, suggesting a possible role in cancer research. Furthermore, other structurally related fluorinated biphenyl compounds are explored in drug discovery for their enhanced metabolic stability and pharmacokinetic profiles.

Given its structure as a fluorinated biphenyl carboxylate, **Ethyl 4-(4-fluorophenyl)benzoate** serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Logical workflow for the characterization of the synthesized compound.

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